3-(Azidomethyl)-1-benzylpyrrolidine

Description

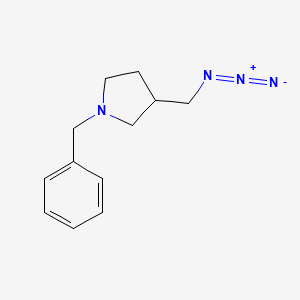

3-(Azidomethyl)-1-benzylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with an azidomethyl group at the 3-position and a benzyl group at the 1-position. The azidomethyl (-CH₂N₃) moiety confers high reactivity, particularly in click chemistry applications, where it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages .

Properties

IUPAC Name |

3-(azidomethyl)-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHGKSSGZCOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1-benzylpyrrolidine typically involves the introduction of an azidomethyl group to a benzylpyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of benzylpyrrolidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-1-benzylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

Reaction Types

- Substitution Reactions : The azido group can engage in nucleophilic substitution, forming new carbon-nitrogen bonds.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Organic Synthesis

3-(Azidomethyl)-1-benzylpyrrolidine serves as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of triazoles through click chemistry, which has applications in drug discovery and materials science.

Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for further investigation in drug development. Its azido functionality allows for selective modifications that can enhance pharmacological properties.

Case Studies

- Antibacterial Efficacy : Research indicates that pyrrolidine derivatives, including those with azido groups, exhibit enhanced antibacterial properties against resistant bacterial strains. This suggests potential for developing new antibiotics from this scaffold.

- Drug Resistance Mechanisms : Certain derivatives have been shown to combat drug-resistant bacteria by targeting multiple survival pathways, indicating their therapeutic potential beyond traditional antibiotics.

- Prodrug Development : Compounds like this compound have been explored as prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage, enhancing bioavailability and efficacy.

Materials Science

In materials science, this compound is utilized for developing new materials with specific properties, such as polymers and coatings that require functionalization for enhanced performance.

Unique Features

This compound is distinguished by its specific structure that combines the reactivity of the azido group with the stability of the benzylpyrrolidine scaffold. This unique combination facilitates both reactivity and structural integrity, making it particularly suitable for applications requiring both characteristics.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1-benzylpyrrolidine largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group itself is highly reactive and can be used to introduce functional groups into molecules, thereby modifying their properties and activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(Azidomethyl)-1-benzylpyrrolidine and related azide-containing compounds:

Key Observations :

- Pyrrolidine vs. Benzene/Pyridine Backbones : The pyrrolidine ring in this compound introduces conformational rigidity and basicity, which may enhance binding to biological targets compared to planar aromatic cores like benzene or pyridine .

- In contrast, halogenated pyridines (e.g., 3-(Azidomethyl)-2-bromo-6-fluoropyridine) are more likely to serve as intermediates for further functionalization .

Physical and Chemical Properties

- Stability : Azides are generally thermally unstable, but the benzyl group in this compound may stabilize the molecule compared to smaller azides like 1-(azidomethyl)benzene.

- Purity : Industrial-scale azide compounds (e.g., 5-(azidomethyl)cyclohept-1-ene) often achieve ≥95% purity, suggesting similar standards for this compound .

Biological Activity

3-(Azidomethyl)-1-benzylpyrrolidine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications based on current literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylpyrrolidine with azidomethylating agents. The azide group introduces unique properties that can enhance biological activity, particularly in drug development contexts.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, derivatives exhibiting structural similarities to this compound have shown significant activity against various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MICs) suggests that modifications in the azide group can influence efficacy against both gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Pyrrolidine Derivative | 4-10 | Escherichia coli |

| Another Analog | 2-5 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that while some pyrrolidine derivatives exhibit potent antimicrobial effects, they also show varying levels of cytotoxicity. For instance, a related compound was reported to have an IC50 value indicating moderate toxicity, suggesting a need for further optimization.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may interact with cellular targets such as proteins or nucleic acids, potentially disrupting essential biological processes. This interaction could lead to inhibition of bacterial growth or other therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

- Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that specific modifications led to enhanced antibacterial properties against resistant strains, highlighting the potential for developing new antibiotics from this scaffold .

- Drug Resistance : Research has indicated that certain pyrrolidine compounds could combat drug-resistant bacteria by targeting multiple pathways involved in bacterial survival .

- Therapeutic Potential : The dual-target mechanism observed in some related compounds suggests that this compound might be effective not only as an antibiotic but also in addressing other conditions where bacterial resistance is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.